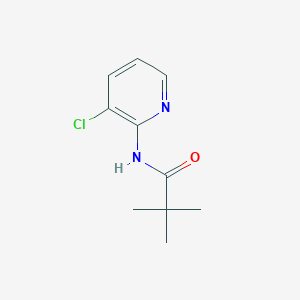

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

説明

The compound seems to be a derivative of chlorantraniliprole, an insecticide that operates by a highly specific biochemical mode of action . It binds and activates ryanodine receptors, resulting in depletion of intracellular calcium stores and leading to muscle paralysis and death .

Synthesis Analysis

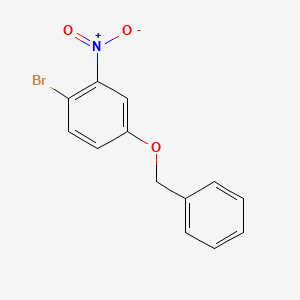

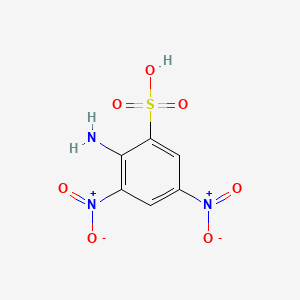

Chlorantraniliprole is prepared by a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . The process steps use a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate), to get Chlorantraniliprole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .科学的研究の応用

Medicinal Chemistry and Drug Development

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide, with its pyridine and amide moieties, serves as a valuable scaffold for designing novel pharmaceuticals. Researchers can modify its structure to create potential drug candidates. For instance, the compound’s amide functionality can participate in hydrogen bonding interactions, which is crucial for drug-receptor binding. By exploring different substituents and functional groups, scientists can optimize its pharmacokinetic properties and enhance its therapeutic efficacy .

Agrochemicals and Pesticides

The compound’s chloropyridine group suggests potential applications in agrochemicals. Researchers can synthesize derivatives with improved insecticidal, fungicidal, or herbicidal properties. By fine-tuning the substituents, they can develop environmentally friendly pesticides that target specific pests while minimizing harm to non-target organisms .

Materials Science

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide can be incorporated into polymer matrices to enhance material properties. Its functional groups allow for chemical cross-linking, leading to improved mechanical strength, thermal stability, and flame resistance. Researchers can explore its use in coatings, adhesives, and flame-retardant materials .

Coordination Chemistry

The compound’s pyridine nitrogen can coordinate with metal ions, making it useful in coordination complexes. These complexes find applications in catalysis, sensors, and luminescent materials. Researchers can design ligands based on N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide to tailor specific properties for desired applications .

Organic Synthesis

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide can serve as a building block in organic synthesis. Its amide functionality allows for amide bond formation, and its chloropyridine group can undergo various transformations. Researchers can use it to construct more complex molecules, such as heterocycles or natural product analogs .

Biochemical Studies

Scientists can employ N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide as a probe in biochemical assays. Its unique structure can selectively interact with specific enzymes, receptors, or proteins. By labeling the compound with fluorescent tags or radioisotopes, researchers can study biological processes, protein-ligand interactions, and cellular pathways .

作用機序

Target of Action

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide, also known as Cyantraniliprole , is an insecticide of the ryanoid class, specifically a diamide insecticide . Its primary targets are the ryanodine receptors (RyR) in insects .

Mode of Action

Cyantraniliprole binds to insect ryanodine receptors and activates the uncontrolled release of calcium stores . This results in muscle contraction, paralysis, and ultimately death of the insect .

Biochemical Pathways

The activation of the ryanodine receptor by Cyantraniliprole leads to an increase in intracellular calcium levels . This disrupts normal cellular processes, leading to muscle contraction and paralysis .

Pharmacokinetics

It is known to have a low aqueous solubility and is non-volatile .

Result of Action

The result of Cyantraniliprole’s action is the effective control of chewing and sucking pests . It has been found to be highly toxic to honeybees, moderately toxic to earthworms, and most aquatic species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyantraniliprole. For instance, its low aqueous solubility and non-volatile nature suggest that it may be less effective in wet environments . Furthermore, its toxicity to non-target species such as honeybees and earthworms may limit its use in certain environments to prevent harm to these organisms .

将来の方向性

特性

IUPAC Name |

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGRYBJCZLWBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237176 | |

| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

468718-69-6 | |

| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

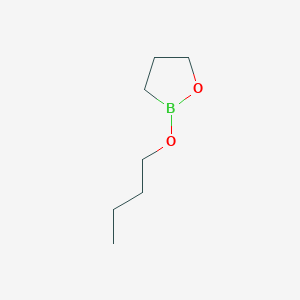

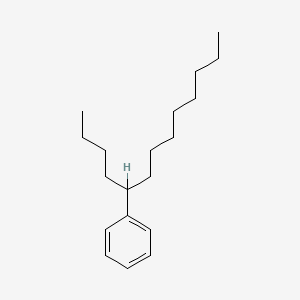

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

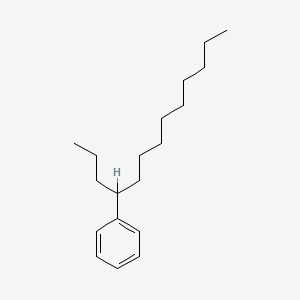

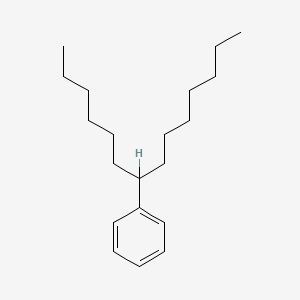

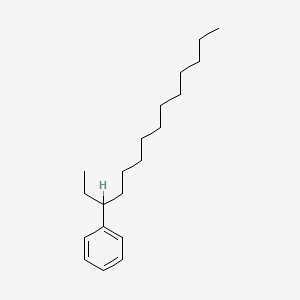

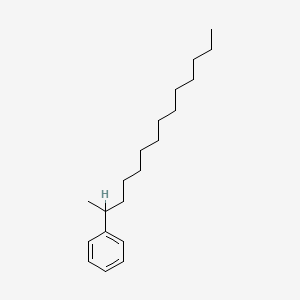

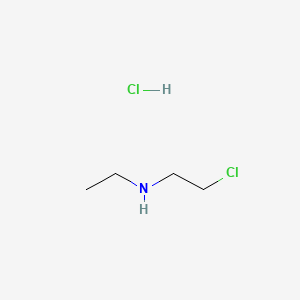

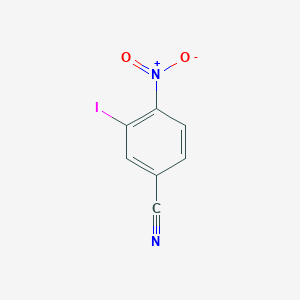

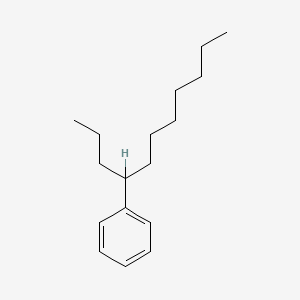

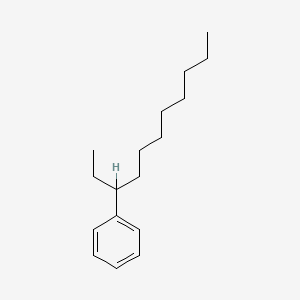

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。